molecular formula C18H21N3O2 B3897545 3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B3897545
M. Wt: 311.4 g/mol
InChI Key: TUMWRGAABYOSEC-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol, also known as MPPI, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a derivative of the widely used antipsychotic drug, haloperidol, and has been shown to have similar pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is not fully understood, but it is believed to act as a dopamine receptor antagonist. It has been shown to have a high affinity for D2 and D3 dopamine receptors, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has several advantages as a research tool. It has been shown to have a high affinity for dopamine receptors, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. Additionally, the pharmacokinetics of this compound are not well understood, which may make it difficult to determine the appropriate dosing regimen for experiments.

Future Directions

There are several future directions for research on 3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol. One area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dosing regimen and to assess the long-term safety and efficacy of this compound in this context.
Another area of interest is the role of this compound in the regulation of mood and behavior. Studies are needed to determine the specific neurotransmitter systems and brain regions involved in these effects, as well as the potential for this compound to be used as a therapeutic agent for mood disorders.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. This information will be critical for the development of more specific and effective therapeutic agents based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in animal models. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

3-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(22)13-15/h2-8,13-14,22H,9-12H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWRGAABYOSEC-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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